N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that combines an indole moiety with a benzamide structure The indole nucleus is known for its presence in various bioactive molecules, while the benzamide structure is often associated with pharmacological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl linker.
Formation of the Benzamide Structure: The final step involves the reaction of the indole-ethyl derivative with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzamide structure may enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure with an iodine atom and an acetamide group.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
5-methoxy-N,N-dimethyltryptamine: A psychoactive indole derivative.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both the indole and benzamide moieties, which may confer distinct pharmacological properties. Its combination of structural features allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18N6O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O2/c1-27-15-6-7-17-14(12-15)8-10-24(17)11-9-20-19(26)16-4-2-3-5-18(16)25-13-21-22-23-25/h2-8,10,12-13H,9,11H2,1H3,(H,20,26) |
InChI Key |
WSUSEXBUOQJQEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
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